molecular formula C9H10N2S B070691 1-Benzothiazol-2-yl-ethylamine CAS No. 177407-14-6

1-Benzothiazol-2-yl-ethylamine

Cat. No.: B070691
CAS No.: 177407-14-6
M. Wt: 178.26 g/mol
InChI Key: LXVJOKQWUUSEEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzothiazol-2-yl-ethylamine is an organic compound with the molecular formula C₉H₁₀N₂S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Mechanism of Action

Target of Action

1-Benzothiazol-2-yl-ethylamine, a derivative of benzothiazole, has been found to have significant biological activity. The primary targets of this compound are various enzymes and proteins involved in bacterial and viral processes . For instance, it has been reported to inhibit dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Mode of Action

The compound interacts with its targets, leading to the inhibition of these enzymes and proteins. This inhibition disrupts the normal functioning of the bacteria or virus, thereby exhibiting its anti-bacterial and anti-viral effects . The exact mode of interaction between this compound and its targets is still under investigation.

Biochemical Pathways

The biochemical pathways affected by this compound are those associated with the synthesis and function of the targeted enzymes and proteins. By inhibiting these targets, the compound disrupts the biochemical pathways, leading to the death or inactivation of the bacteria or virus .

Result of Action

The result of the action of this compound is the inhibition of the growth and proliferation of bacteria and viruses. This is achieved through the disruption of essential biochemical pathways, leading to the death or inactivation of these microorganisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzothiazol-2-yl-ethylamine can be synthesized through several methods. One common approach involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. This reaction typically occurs under mild conditions, often using ethanol as a solvent and a catalyst such as hydrochloric acid . Another method involves the cyclization of thioamide or carbon dioxide as raw materials .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Electrosynthesis, which uses electric current to drive chemical reactions, is a preferred method due to its energy efficiency and reduced use of hazardous reagents . This method involves the reaction of aniline derivatives with ammonium thiocyanate in the presence of sodium bromide as an electrolyte and isopropyl alcohol as a solvent .

Chemical Reactions Analysis

Types of Reactions: 1-Benzothiazol-2-yl-ethylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Comparison with Similar Compounds

Uniqueness: 1-Benzothiazol-2-yl-ethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylamine group enhances its solubility and reactivity compared to other benzothiazole derivatives .

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVJOKQWUUSEEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458666
Record name 1-Benzothiazol-2-yl-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177407-14-6
Record name 1-Benzothiazol-2-yl-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,3-benzothiazol-2-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.